2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide
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Overview
Description
2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an acetohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide typically involves the reaction of 2-(3-methoxyphenyl)acetic acid with hydrazine hydrate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient in terms of reaction time and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-(3-methoxyphenyl)acetic acid and hydrazine hydrate, resulting in higher yields and shorter reaction times compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazides, depending on the type of reaction and the reagents used .
Scientific Research Applications
2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an anti-inflammatory and antioxidant agent in biological studies.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways and the scavenging of free radicals, contributing to its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide include:
- 2-Hydroxy-2-(4-methoxyphenyl)acetohydrazide
- 2-Hydroxy-2-(3-methoxyphenyl)acetic acid
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-4-2-3-6(5-7)8(12)9(13)11-10/h2-5,8,12H,10H2,1H3,(H,11,13) |
InChI Key |
PDRKKTSVMKHHGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)NN)O |
Origin of Product |
United States |
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